molecular formula C22H31NO14 B8022675 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester

Cat. No.: B8022675
M. Wt: 533.5 g/mol
InChI Key: MFDZYSKLMAXHOV-QDRUEPRISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid. The process includes the following steps:

    Starting Material: Neuraminic acid is used as the starting material.

    Acetylation: The hydroxyl groups of neuraminic acid are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Methylation: The carboxyl group of neuraminic acid is methylated using methanol and a strong acid catalyst like sulfuric acid.

The reaction conditions include maintaining a temperature of around 0-5°C during the acetylation step to prevent over-acetylation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester can be compared with other similar compounds such as:

    N-Acetylneuraminic acid methyl ester 2,4,7,8,9-pentaacetate: Similar in structure but differs in the acetylation pattern.

    Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate: Another derivative with slight structural variations.

The uniqueness of this compound lies in its specific acetylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDZYSKLMAXHOV-QDRUEPRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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